molecular formula C19H21N5O B14174524 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine CAS No. 921606-82-8

3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine

Cat. No.: B14174524
CAS No.: 921606-82-8
M. Wt: 335.4 g/mol
InChI Key: MMHAEMWFIAWWKB-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features an imidazole ring, a piperidine ring, and a pyridazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, which are then coupled with a pyridazine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the imidazole ring may lead to the formation of imidazole N-oxide, while reduction of the pyridazine ring may yield a dihydropyridazine derivative .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymesThe pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine apart is its combination of three distinct heterocyclic rings, each contributing to its unique chemical and biological properties. This structural complexity allows for a wide range of interactions and applications, making it a versatile compound in scientific research .

Properties

CAS No.

921606-82-8

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

3-imidazol-1-yl-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine

InChI

InChI=1S/C19H21N5O/c1-15-4-2-3-5-17(15)25-16-8-11-23(12-9-16)18-6-7-19(22-21-18)24-13-10-20-14-24/h2-7,10,13-14,16H,8-9,11-12H2,1H3

InChI Key

MMHAEMWFIAWWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4

Origin of Product

United States

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